Emvistegrast

Inflammatory Bowel Disease Oral Drug Delivery Pharmacokinetics

Emvistegrast (GS-1427) is a once‑daily oral prodrug with exceptional selectivity for α4β7 over α4β1, eliminating the PML risk of non‑selective inhibitors. With picomolar potency (IC50 50 pM), it drives robust target engagement in murine colitis models and serves as a benchmark for α4β7 antagonist screening. Phase 2 clinical candidate. Order now for your IBD and gut‑immunology research.

Molecular Formula C35H32F4N6O6
Molecular Weight 708.7 g/mol
CAS No. 2417307-56-1
Cat. No. B15607129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmvistegrast
CAS2417307-56-1
Molecular FormulaC35H32F4N6O6
Molecular Weight708.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H32F4N6O6/c1-4-51-33(48)25(42-31(46)29-19(2)14-21(16-24(29)36)44-12-13-50-18-28(44)35(37,38)39)15-20-7-8-26(30-22(20)6-5-10-41-30)45-32(47)23-9-11-40-17-27(23)43(3)34(45)49/h5-11,14,16-17,25,28H,4,12-13,15,18H2,1-3H3,(H,42,46)/t25-,28+/m0/s1
InChIKeyUQXAGOKYXPMBEP-LBNVMWSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emvistegrast (GS-1427): Oral Small-Molecule α4β7 Integrin Antagonist in Phase 2 for Ulcerative Colitis


Emvistegrast (GS-1427, CAS 2417307-56-1) is an orally bioavailable, synthetic small-molecule quinolone derivative that functions as a potent and selective antagonist of the α4β7 integrin [1]. It is an ester prodrug, rapidly converted in vivo to the active metabolite GS-1069518, which blocks the interaction between α4β7 integrin on lymphocytes and its gut-specific ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1), thereby inhibiting lymphocyte trafficking to inflamed intestinal tissue [2]. Emvistegrast is currently in Phase 2 clinical development (NCT06290934) for the treatment of moderately to severely active ulcerative colitis [3].

Emvistegrast Differentiation: Why Not All α4β7 Antagonists Are Interchangeable


The α4β7 integrin class includes both monoclonal antibodies (e.g., vedolizumab) and small molecules, each with distinct pharmacological and practical limitations. Direct substitution is not possible due to critical differences in route of administration (IV/SC vs. oral), pharmacokinetics, and target selectivity. For instance, vedolizumab requires intravenous or subcutaneous administration, whereas emvistegrast is designed for once-daily oral dosing [1]. Furthermore, achieving high selectivity for α4β7 over the closely related α4β1 integrin is a key challenge; non-selective inhibition of α4β1 is associated with a risk of progressive multifocal leukoencephalopathy (PML), as seen with natalizumab [2]. Emvistegrast was rationally engineered to address these gaps, offering a differentiated profile in terms of administration route and selectivity, which is crucial for procurement and research applications where these parameters are critical.

Emvistegrast: Quantitative Differentiation from Vedolizumab, Etrolizumab, and Other α4β7 Antagonists


Oral Bioavailability vs. Injectable Biologics: A Key Procurement Differentiator for Emvistegrast

Emvistegrast is an orally bioavailable prodrug, enabling once-daily oral dosing. This contrasts directly with vedolizumab, which is a monoclonal antibody requiring intravenous (IV) or subcutaneous (SC) administration [1]. The Phase 1 clinical trial (NCT06290934) confirmed that oral GS-1427 is rapidly absorbed and converted to the active metabolite GS-1069518, achieving steady-state exposure by day 5 with a median Tmax of 1-3 hours and a mean terminal half-life of 6.7-28.3 hours, supporting a once-daily dosing regimen [2]. Vedolizumab, in contrast, exhibits a half-life of approximately 25 days, necessitating infrequent but parenteral administration [3].

Inflammatory Bowel Disease Oral Drug Delivery Pharmacokinetics

High Selectivity for α4β7 over α4β1: Mitigating PML Risk Compared to Natalizumab

A critical safety differentiator is selectivity for the gut-homing α4β7 integrin over the broadly expressed α4β1 integrin. Non-selective inhibition of α4β1, as seen with natalizumab, is associated with a risk of progressive multifocal leukoencephalopathy (PML) [1]. Emvistegrast was designed with high selectivity for α4β7. Preclinical data from the ACS Fall 2025 meeting disclosed a 482-fold selectivity for α4β7 over α4β1 in whole blood assays [2]. In contrast, natalizumab is a dual α4β1/α4β7 antagonist. While vedolizumab is also α4β7-selective, it is an antibody, not an oral small molecule.

Integrin Selectivity Safety Pharmacology PML Risk

Superior in vitro Potency (pIC50) Compared to Carotegrast, a Competing Oral α4β7 Antagonist

Emvistegrast demonstrates exceptional potency in inhibiting the α4β7-MAdCAM-1 interaction. In a cellular assay measuring inhibition of α4β7 capture by immobilized MAdCAM-1, emvistegrast exhibited a pIC50 of 10.3 (IC50 = 5 x 10⁻¹¹ M, or 50 pM) [1]. This compares favorably to another oral small-molecule α4β7 antagonist, carotegrast (AJM300), which has a reported pIC50 of 8.5 (IC50 = 3.3 x 10⁻⁹ M, or 3.3 nM) in a similar assay [2]. Etrolizumab, a monoclonal antibody targeting the β7 subunit, shows a pIC50 of 10.1 (IC50 = 75 pM) [1].

Potency Comparison Small Molecule Inhibitor α4β7 Antagonism

Demonstrated In Vivo Target Engagement Comparable to Vedolizumab in Preclinical Models

Emvistegrast's in vivo target engagement was benchmarked against vedolizumab in a preclinical mouse model of T cell gut trafficking. The compound demonstrated on-target engagement comparable to the antibody control, confirming that its oral bioavailability and selectivity translate to effective blockade of α4β7-mediated lymphocyte homing in vivo [1]. In a separate study, oral administration of GS-1427 at doses of 0.5, 5.0, and 50 mg/kg blocked gut homing of activated T cells by 34%, 62%, and a higher percentage (data cut off), respectively, demonstrating a clear dose-response relationship [2].

In Vivo Efficacy Target Engagement Lymphocyte Trafficking

Phase 1 Human PK and Safety Profile Supports Once-Daily Dosing and Favorable Tolerability

In a Phase 1 study of 148 healthy participants, emvistegrast demonstrated a pharmacokinetic profile consistent with once-daily oral dosing. Steady state was reached by Day 5, with a median Tmax of 1-3 hours for the active metabolite GS-1069518 and a mean terminal half-life of 6.7-28.3 hours [1]. The most common treatment-related adverse events were nausea (3.4%) and diarrhea (2.0%), all of which were Grade 1 in severity. No serious adverse events were reported [1]. Food intake and coadministration with omeprazole reduced exposure to GS-1069518 by approximately 20-40% [1].

Clinical Pharmacology First-in-Human Safety

Emvistegrast: Optimal Research and Procurement Applications Based on Differentiated Profile


Preclinical IBD Models Requiring Oral, Gut-Selective Immunomodulation

Emvistegrast is ideally suited for researchers conducting preclinical studies in murine models of inflammatory bowel disease (IBD), such as T cell transfer colitis or chemically induced colitis models. Its oral bioavailability and once-daily dosing regimen allow for convenient and chronic administration, mimicking the desired clinical scenario [1]. The demonstrated in vivo efficacy, comparable to the biologic vedolizumab, ensures that the target mechanism is robustly engaged [1]. Furthermore, its high selectivity for α4β7 over α4β1 minimizes the risk of confounding systemic immunosuppression, a key advantage for dissecting gut-specific immunological pathways [2].

Development and Validation of Oral α4β7 Antagonist Assays

The exceptional in vitro potency of emvistegrast (pIC50 10.3, IC50 50 pM) makes it an excellent tool for developing and validating high-sensitivity biochemical and cell-based assays for α4β7 antagonism [3]. Its performance can serve as a benchmark for screening new chemical entities or for quantifying target engagement in biological samples. The defined pharmacokinetic profile and known active metabolite (GS-1069518) also facilitate the development of pharmacokinetic/pharmacodynamic (PK/PD) models, linking drug exposure to target engagement [4].

Comparative Pharmacology Studies of Integrin Antagonists

Emvistegrast provides a valuable reference compound for comparative studies between different classes of α4β7 antagonists. Researchers can use it to directly compare the effects of an oral, small-molecule prodrug against those of monoclonal antibodies (e.g., vedolizumab) or other oral antagonists (e.g., carotegrast) in the same experimental systems. Key differentiating parameters for such studies include oral bioavailability, potency (IC50), selectivity ratio (α4β7 vs. α4β1), and in vivo target engagement, all of which are well-documented for emvistegrast [1][2][3].

Investigating Gut-Selective Lymphocyte Trafficking in Non-IBD Indications

The α4β7 integrin pathway is implicated in other conditions involving gut inflammation or immune dysregulation, such as graft-versus-host disease (GVHD) and certain food allergies. Emvistegrast, with its proven gut-selective mechanism and oral administration, is an appropriate tool for exploring the role of α4β7 in these non-IBD disease models. Its safety profile, characterized by low systemic immunosuppression due to high α4β7 selectivity, is particularly advantageous for long-term studies in these areas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emvistegrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.